![molecular formula C18H16N2O3S B3152476 N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide CAS No. 736963-55-6](/img/structure/B3152476.png)
N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide
Overview
Description
“N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide” is a chemical compound . It is also known by the synonym "N-{4-[(1E)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]phenyl}acetamide" .
Chemical Reactions Analysis
The chemical reactions involving “N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide” are not specified in the search results .Scientific Research Applications
Synthesis of Biologically Active Compounds
“N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide” can be used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . This process involves the formation of N-cyanoacetamides, which are considered important precursors for heterocyclic synthesis .
Formation of Heterocyclic Compounds
The compound can be used to form a variety of heterocyclic compounds. The carbonyl and cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Development of Chemotherapeutic Agents
N-aryl and/or heteryl cyanoacetamides, which can be synthesized from “N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide”, have potential in evolving better chemotherapeutic agents .
Chemoenzymatic Synthesis
“N-(4-(2-Cyano-2-((4-methylphenyl)sulfonyl)vinyl)phenyl)ethanamide” can be used in the chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB), a herbicide with excellent properties and low toxicity . This process involves enantioselective transesterification with Candida antarctica lipase B (Novozym 435) .
Synthesis of Antimicrobial and Anticancer Drugs
The compound can be used in the synthesis of new N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-13-3-9-17(10-4-13)24(22,23)18(12-19)11-15-5-7-16(8-6-15)20-14(2)21/h3-11H,1-2H3,(H,20,21)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIRQOTXCCWTCV-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)NC(=O)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322357 | |
Record name | N-[4-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85268167 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
736963-55-6 | |
Record name | N-[4-[(E)-2-cyano-2-(4-methylphenyl)sulfonylethenyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501322357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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